3-(3,5-Ditert-butylphenyl)acrylic acid
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Overview
Description
3-(3,5-Ditert-butylphenyl)acrylic acid is an organic compound with the molecular formula C17H24O2. It is a derivative of acrylic acid, where the hydrogen atoms on the phenyl ring are substituted with tert-butyl groups. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 3-(3,5-Ditert-butylphenyl)acrylic acid typically involves the reaction of 3,5-ditert-butylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-(3,5-Ditert-butylphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(3,5-Ditert-butylphenyl)acrylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(3,5-Ditert-butylphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interact with receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-(3,5-Ditert-butylphenyl)acrylic acid can be compared with other similar compounds, such as:
Acrylic acid: Unlike this compound, acrylic acid lacks the bulky tert-butyl groups, making it less stable and more reactive.
Methacrylic acid: This compound has a similar structure but with a methyl group instead of the tert-butyl groups, leading to different reactivity and applications.
3-(3,5-Ditert-butylphenyl)propionic acid: This compound has a similar phenyl ring substitution but differs in the length of the carbon chain, affecting its chemical properties and uses.
Properties
IUPAC Name |
(E)-3-(3,5-ditert-butylphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-16(2,3)13-9-12(7-8-15(18)19)10-14(11-13)17(4,5)6/h7-11H,1-6H3,(H,18,19)/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWMBTZSQMQLFN-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C=CC(=O)O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)/C=C/C(=O)O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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